molecular formula C10H10 B1355184 2-Ethynyl-1,4-dimethylbenzene CAS No. 74331-70-7

2-Ethynyl-1,4-dimethylbenzene

Cat. No. B1355184
CAS RN: 74331-70-7
M. Wt: 130.19 g/mol
InChI Key: UNUIVBVNLZPXCR-UHFFFAOYSA-N
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Description

2-Ethynyl-1,4-dimethylbenzene, also known as 2-Ethynyl-p-xylene, is an organic compound with the molecular formula HC≡CC6H3(CH3)2 . It has a molecular weight of 130.19 g/mol .


Synthesis Analysis

The synthesis of benzene derivatives like 2-Ethynyl-1,4-dimethylbenzene typically involves electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1,4-dimethylbenzene can be represented as a 2D Mol file or a computed 3D SD file . The structure consists of a benzene ring substituted with two methyl groups and an ethynyl group .


Physical And Chemical Properties Analysis

2-Ethynyl-1,4-dimethylbenzene has a refractive index of n20/D 1.5410 (lit.), a boiling point of 193-194 °C (lit.), and a density of 0.914 g/mL at 25 °C (lit.) .

Scientific Research Applications

Crystal Structure and Synthesis

The synthesis and crystal structure of phenyleneethynylene derivatives, including 2-Ethynyl-1,4-dimethylbenzene analogs, have been studied for their potential in molecular electronics due to their electrical, optical, and nonlinear optical properties. For instance, Kitamura et al. (2004) explored the synthesis and crystal structure of related compounds, highlighting their potential applications in molecular electronics (Kitamura, Ouchi, & Yoneda, 2004).

Oxidation and Ignition Kinetics

Research by Gaïl et al. (2008) on the oxidation of dimethylbenzenes, including compounds related to 2-Ethynyl-1,4-dimethylbenzene, has revealed insights into their reactivity and kinetics, particularly in high-temperature conditions. This is crucial for understanding their behavior in various industrial and scientific applications (Gaïl, Dagaut, Black, & Simmie, 2008).

Conformational Control

The conformational control of conjugated aryleneethynyl molecules, including 2-Ethynyl-1,4-dimethylbenzene derivatives, has been studied by Bosch et al. (2021). These molecules can adopt specific conformations through hydrogen bonds, which is significant for the design of molecular structures with desired properties (Bosch, Bowling, & Oburn, 2021).

Pyrolysis and Reaction Products

The pyrolysis of ethynylbenzene, closely related to 2-Ethynyl-1,4-dimethylbenzene, has been extensively studied by Hofmann et al. (1995). This research provides valuable insights into the thermal conversion and reaction products of these compounds, relevant for industrial processes like fuel production and chemical synthesis (Hofmann, Zimmermann, Guthier, Hebgen, & Homann, 1995).

Metallo-Diethynylbenzenes

Research on metallo-diethynylbenzenes by John and Hopkins (1999) has opened avenues in synthesizing metal-containing poly(phenyleneethynylene)s. Such materials are crucial for developing redox-active polymers and have implications in areas like energy storage and electronic devices (John & Hopkins, 1999).

Structural Analysis in Liquid State

Drozdowski (2006) performed a structural analysis of liquid 1,4-dimethylbenzene, a compound similar to 2-Ethynyl-1,4-dimethylbenzene. This research is vital for understanding the molecular behavior of such compounds in the liquid state, which is relevant for various chemical processes and material science applications (Drozdowski, 2006).

Electrocatalytic Conversion

Tang et al. (2022) explored the synthesis of Ag-doped nanoclusters containing 1-ethynyl-2,4-dimethylbenzene. Such nanoclusters demonstrate enhanced electrocatalytic activities, especially in the conversion of CO2 to CO, indicating potential applications in environmental remediation and energy conversion (Tang, Xu, Liu, & Zhu, 2022).

Safety And Hazards

2-Ethynyl-1,4-dimethylbenzene is classified as a highly flammable liquid and vapor (H225) and can cause serious eye damage (H318) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-ethynyl-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-4-10-7-8(2)5-6-9(10)3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUIVBVNLZPXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571294
Record name 2-Ethynyl-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-1,4-dimethylbenzene

CAS RN

74331-70-7
Record name 2-Ethynyl-1,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74331-70-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-1,4-dimethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethynyl-1,4-dimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Csabai, F Joó, AM Trzeciak, JJ Ziółkowski - Journal of organometallic …, 2006 - Elsevier
The ruthenium(II)-N-heterocyclic carbene complex, [RuCl 2 (1-butyl-3-methylimidazol-2-ylidene)(p-cymene)] selectively catalyzes oligomerization of phenylacetylene (PA) and its …
Number of citations: 29 www.sciencedirect.com
I Czeluśniak, A Jezierska, M Siczek - Polyhedron, 2022 - Elsevier
The 2nd generation Grubbs-Hoveyda complex in the presence of slight excess of triphenylphosphine was found as an efficient catalyst for the synthesis of 1,4-disubstituted enynes with …
Number of citations: 1 www.sciencedirect.com
BTV Srinivas, VS Rawat… - Advanced Synthesis & …, 2015 - Wiley Online Library
An iron‐catalyzed syn‐diacetoxylation of alkenes and 1,2‐oxyacetoxylation of terminal alkynes has been developed using (diacetoxyiodo)benzene as oxidant. A broad range of internal …
Number of citations: 23 onlinelibrary.wiley.com
S Kaya, O Ozok-Arici, A Kivrak, A Caglar, H Kivrak - Fuel, 2022 - Elsevier
An efficient methods for the synthesis of 2-(2,5-dimethylphenyl)-3-iodobenzo[b]thiophene (4) is described, and investigated its anode catalyst performance by using electrochemical …
Number of citations: 1 www.sciencedirect.com
AA Zubarev, VB Orel - Journal of Physics: Conference Series, 2021 - iopscience.iop.org
A quantum-chemical simulation of the mechanism of ethynylation of aldimines with substituted acetylenes was carried out. Kinetic and thermodynamic characteristics of this reaction for …
Number of citations: 4 iopscience.iop.org
L Lin, Y Morisaki, Y Chujo - Journal of Polymer Science Part A …, 2009 - Wiley Online Library
We synthesized through‐space conjugated polymers with [2.2]paracyclophane and thieno[3,4‐b]pyrazine units in the main chain by the Sonogashira–Hagihara coupling reaction. The …
Number of citations: 17 onlinelibrary.wiley.com
H Calis, B Ulas, Y Yilmaz, H Kivrak, E Kavak… - Waste and Biomass …, 2023 - Springer
Herein, indole derivatives namely 3-iodo-1-methyl-2-phenyl-1H-indole (4A), 3-iodo-1-methyl-2-(p-tolyl)-1H-indole (4B), and 2-(2, 5-dimethylphenyl)-3-iodo-1-methyl-1H-indole (4C) …
Number of citations: 2 link.springer.com
M Gholinejad, F Khosravi, M Afrasi… - Catalysis Science & …, 2021 - pubs.rsc.org
Bimetallic PdCu nanoparticles can be applied as catalysts in a wide range of chemical and electrochemical reactions. This review article overviews the preparation and synthetic …
Number of citations: 40 pubs.rsc.org
Y Morisaki, N Kawakami, T Nakano… - Chemistry–A European …, 2013 - Wiley Online Library
Toward molecular wires: The synthesis and energy-transfer abilities of a [2.2] paracyclophane-based through-space conjugated dimer consisting of the two stacked π-electron systems …
AA Almasalma, E Mejía - Synthesis, 2020 - thieme-connect.com
An efficient, novel photocatalyzed allylic-alkynylation methodology via copper-based cross-dehydrogenative coupling (CDC) is described. Different types of 1,4-enyne compounds were …
Number of citations: 15 www.thieme-connect.com

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